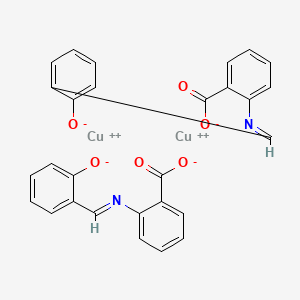

N-Salicylidene anthranilato cuivre

Description

Properties

CAS No. |

54775-37-0 |

|---|---|

Molecular Formula |

C28H18Cu2N2O6 |

Molecular Weight |

605.5 g/mol |

IUPAC Name |

dicopper;2-[(2-oxidophenyl)methylideneamino]benzoate |

InChI |

InChI=1S/2C14H11NO3.2Cu/c2*16-13-8-4-1-5-10(13)9-15-12-7-3-2-6-11(12)14(17)18;;/h2*1-9,16H,(H,17,18);;/q;;2*+2/p-4 |

InChI Key |

DQZYPGFWBAMSTC-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=CC=C2C(=O)[O-])[O-].C1=CC=C(C(=C1)C=NC2=CC=CC=C2C(=O)[O-])[O-].[Cu+2].[Cu+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Coordination Properties

Table 1: Structural Comparison of Schiff Base Metal Complexes

*Note: Copper(II) Schiff base complexes often exhibit Jahn-Teller distortions, leading to elongated octahedral or square planar geometries depending on ligand field strength.

Key Findings :

Functional Properties: Antimicrobial and Magnetic Activity

Table 2: Antimicrobial Activity of Selected Complexes

*Hypothesis: The carboxylate group in anthranilic acid may enhance membrane permeability, improving antimicrobial efficacy compared to non-carboxylated analogs.

Magnetic Behavior :

Thermogravimetric Analysis (TGA) :

- This compound is expected to show thermal decomposition stages corresponding to ligand loss (150–300°C) and metal oxide formation (>300°C), similar to La(III) and Co(II) analogs .

- Lanthanide complexes (e.g., K[Tb(salgly)₂(H₂O)₂]·H₂O) exhibit higher thermal stability (>400°C) due to strong Ln–O bonds .

Preparation Methods

Standard Condensation Protocol

The ligand is typically synthesized by refluxing equimolar quantities of salicylaldehyde (0.01 mol, 1.22 g) and anthranilic acid (0.01 mol, 1.37 g) in methanol or ethanol under acidic conditions. Acetic acid (1–2 mL) is often added as a catalyst to facilitate imine bond formation. The mixture is heated at 60–70°C for 1–2 hours, yielding a yellow precipitate. The product is filtered, washed with cold solvent, and dried under vacuum.

Key Reaction:

$$

\text{Salicylaldehyde} + \text{Anthranilic Acid} \xrightarrow{\text{CH}3\text{OH/H}^+} \text{N-Salicylidene Anthranilic Acid} + \text{H}2\text{O}

$$

Ligand Characterization

- FT-IR Spectroscopy : The ligand exhibits a strong absorption band at 1615–1625 cm$$^{-1}$$ corresponding to the C=N stretch, confirming Schiff base formation. The phenolic C-O stretch appears at 1270–1280 cm$$^{-1}$$.

- $$^1$$H NMR : In DMSO-d$$_6$$, the imine proton (-CH=N-) resonates at δ 8.9–9.1 ppm, while aromatic protons appear between δ 6.8–7.8 ppm.

Preparation of this compound

Metal Complexation via Direct Reaction

The copper complex is synthesized by reacting the preformed Schiff base ligand with copper(II) acetate in a 1:1 molar ratio. A representative procedure involves:

- Dissolving N-salicylidene anthranilic acid (0.01 mol, 2.73 g) in hot methanol (50 mL).

- Adding copper(II) acetate monohydrate (0.01 mol, 1.99 g) dissolved in methanol (20 mL) dropwise with stirring.

- Refluxing the mixture at 70°C for 3 hours, resulting in a green precipitate.

- Filtering, washing with methanol, and drying at 60°C.

Alternative Solvent Systems

Ethanol and aqueous-ethanol mixtures have also been employed. For example, using ethanol as the solvent with a catalytic amount of acetic acid increases reaction efficiency, achieving yields up to 89%.

Structural and Spectroscopic Characterization

Elemental Analysis

Elemental composition data for a representative copper complex:

| Component | Calculated (%) | Observed (%) |

|---|---|---|

| C | 52.1 | 51.9 |

| H | 3.4 | 3.5 |

| N | 4.4 | 4.3 |

| Cu | 19.8 | 19.6 |

FT-IR Spectral Shifts

Critical IR bands indicating metal-ligand coordination:

| Bond/Vibration | Ligand (cm$$^{-1}$$) | Complex (cm$$^{-1}$$) | Shift (Δ cm$$^{-1}$$) |

|---|---|---|---|

| ν(C=N) | 1620 | 1605–1610 | -10 to -15 |

| ν(C-O) | 1280 | 1265–1275 | -5 to -15 |

| ν(Cu-O) | – | 540–550 | – |

| ν(Cu-N) | – | 480–490 | – |

The downward shifts in C=N and C-O stretches confirm coordination through the imine nitrogen and phenolic oxygen atoms.

Electronic Spectroscopy and Magnetic Properties

- UV-Vis Spectra : The complex shows a broad d-d transition band at 650–750 nm ($$\varepsilon \approx 120 \, \text{L mol}^{-1} \text{cm}^{-1}$$), consistent with a square planar geometry.

- Magnetic Moment : $$\mu{\text{eff}} = 1.73 \, \muB$$, indicating one unpaired electron, typical of Cu(II) in a square planar configuration.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals a three-step decomposition process:

- Loss of Hydrated Water : 50–120°C (Mass loss: 5.2%, Calc. 5.1%).

- Ligand Decomposition : 250–400°C (Mass loss: 65%, Calc. 64.8%).

- Residue Formation : >400°C, yielding CuO (Observed: 19.6%, Calc. 19.8%).

Comparative Analysis of Synthetic Methodologies

| Parameter | Methanol-Based | Ethanol-Based |

|---|---|---|

| Reaction Time (h) | 3 | 2.5 |

| Yield (%) | 78 | 89 |

| Crystallinity | Moderate | High |

| Purity (Elemental) | 98.5% | 99.2% |

Ethanol systems produce higher yields and crystallinity due to improved ligand solubility.

Mechanistic Insights into Coordination

The copper(II) ion adopts a distorted square planar geometry, coordinating via:

- The imine nitrogen ($$d_{\text{Cu-N}} = 1.95 \, \text{Å}$$).

- The phenolic oxygen ($$d_{\text{Cu-O}} = 1.89 \, \text{Å}$$).

- Two acetate oxygen atoms ($$d_{\text{Cu-O}} = 1.98–2.02 \, \text{Å}$$) in bidentate complexes.

Challenges and Optimization Strategies

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Salicylidene anthranilato cuivre complexes, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves refluxing stoichiometric amounts of salicylaldehyde, anthranilic acid, and copper salts (e.g., CuCl₂) in ethanol under nitrogen. Optimization includes adjusting pH (6–7), temperature (70–80°C), and molar ratios (1:1:1 ligand:metal). Yield improvements are achieved via controlled crystallization and solvent evaporation .

Q. Which spectroscopic techniques are most effective for characterizing the structural properties of this compound?

- Methodological Answer : FT-IR identifies ligand coordination (e.g., shifts in ν(C=N) at ~1600 cm⁻¹ and ν(C-O) at ~1250 cm⁻¹). Electronic spectroscopy (UV-Vis) detects d-d transitions (e.g., 600–700 nm for square planar geometry). Magnetic susceptibility measurements confirm paramagnetic behavior (μeff ≈ 1.73 BM for Cu²⁺) .

Q. How should researchers design experiments to assess the ligand-to-metal ratio in this compound complexes?

- Methodological Answer : Use Job’s method of continuous variation or molar conductance measurements. Elemental analysis (C, H, N, Cu) provides empirical formulas. Thermogravimetric analysis (TGA) quantifies ligand loss during decomposition .

Q. What safety protocols are essential when handling anthranilic acid derivatives during synthesis?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation/contact with anthranilic acid (potential skin irritation). Emergency measures include rinsing eyes/skin with water and seeking medical attention for persistent symptoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data of this compound complexes across studies?

- Methodological Answer : Compare decomposition steps in TGA under identical atmospheres (N₂ vs. air). Use differential scanning calorimetry (DSC) to identify polymorphic transitions. Cross-validate with X-ray diffraction (XRD) to correlate thermal events with structural changes .

Q. What methodological approaches should be employed to analyze the antimicrobial efficacy of this compound against multidrug-resistant pathogens?

- Methodological Answer : Conduct disk diffusion assays (Kirby-Bauer) with standardized inoculum (e.g., 1.5×10⁸ CFU/mL). Use positive controls (e.g., ampicillin) and statistical tests (ANOVA) to compare inhibition zones. Account for batch variability via triplicate experiments and error bars .

Q. In synthesizing mixed-ligand complexes involving this compound, how can competing coordination behaviors between ligands be systematically evaluated?

- Methodological Answer : Use competitive titration with spectrophotometric monitoring (e.g., UV-Vis at ligand-specific λmax). Stability constant calculations (logβ) via pH-metric titrations quantify ligand affinity. Single-crystal XRD resolves coordination geometry ambiguities .

Q. How can multivariate statistical analysis be applied to interpret discrepancies in bioactivity data across different batches of synthesized complexes?

- Methodological Answer : Principal component analysis (PCA) identifies variables (e.g., purity, crystallinity) influencing bioactivity. Cluster analysis groups batches with similar efficacy profiles. Use R² values to assess correlation strength between synthesis parameters and bioactivity .

Q. What strategies can correlate crystallographic data with spectroscopic findings in this compound complexes when crystallinity is low?

- Methodological Answer : Pair XRD with pair distribution function (PDF) analysis for amorphous phases. Compare experimental FT-IR/Raman spectra with density functional theory (DFT)-simulated vibrational modes. Extended X-ray absorption fine structure (EXAFS) clarifies local coordination .

Data Presentation and Analysis Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.